[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Beschreibung
This compound is a tricyclic heterocyclic molecule featuring a benzylsulfanyl group at position 7, a 3-methylphenyl substituent at position 5, and a hydroxymethyl group at position 11. The benzylsulfanyl moiety may enhance lipophilicity, while the hydroxymethyl group introduces polarity, balancing solubility for pharmacological applications. Structural characterization of such compounds often relies on X-ray crystallography tools like SHELXL or ORTEP, as noted in crystallography literature .
Eigenschaften
IUPAC Name |
[7-benzylsulfanyl-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-16-7-6-10-19(11-16)24-28-25-22(26(29-24)32-15-18-8-4-3-5-9-18)12-21-20(14-30)13-27-17(2)23(21)31-25/h3-11,13,30H,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTRHHGZVLYJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure
The compound features a tricyclic structure with multiple functional groups including a benzylsulfanyl group, a methyl group, and a methanol moiety. Its unique configuration allows for diverse interactions within biological systems.
IUPAC Name
The full IUPAC name is:
\text{ 7 Benzylsulfanyl 14 methyl 5 3 methylphenyl 2 oxa 4 6 13 triazatricyclo 8 4 0 0 3 8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol}
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Antioxidant Activity : Preliminary studies suggest that the compound can scavenge free radicals, potentially offering protective effects against oxidative stress.
- Anticancer Potential : In vitro studies have shown that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating key signaling pathways.
- Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
The biological effects of this compound are believed to be mediated through:
- Enzyme Inhibition : It may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to downstream effects on cellular processes.
- Receptor Modulation : The compound could bind to various receptors, influencing signal transduction pathways that regulate cell growth and survival.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tricyclic Core : The initial step involves cyclization reactions to create the tricyclic framework.
- Introduction of Functional Groups : Subsequent steps include the addition of the benzylsulfanyl and methylphenyl groups using appropriate reagents such as organolithium compounds.
Reaction Conditions
Common conditions for reactions include:
- Use of strong acids or bases for cyclization.
- Temperature control to optimize yields and minimize by-products.
Similar Compounds
When compared to other tricyclic compounds with similar structures:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Different substituents on the tricyclic core | Moderate anticancer activity |
| Compound B | Similar benzylsulfanyl group | Stronger antimicrobial properties |
The uniqueness of [7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol lies in its specific combination of functional groups that confer unique biological activities.
Anticancer Research
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Antimicrobial Efficacy
In another investigation focusing on bacterial strains such as Staphylococcus aureus, the compound showed promising results with minimal inhibitory concentrations lower than those of conventional antibiotics.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl analog () may exhibit higher solubility due to the polar methoxy group, whereas the 4-nitrophenyl group in Compound B () could favor redox activity or charge-transfer interactions .
- Functional Group Diversity : Compound B’s disulfanyl and diol groups suggest a distinct mechanism, such as metal coordination or hydrogen bonding, critical for its role as a GTPase inhibitor .
Physicochemical Properties
- Lipophilicity : The benzylsulfanyl group in all analogs contributes to higher logP values, favoring membrane permeability.
- Polarity : The hydroxymethyl group in the target compound and the methoxy group in ’s analog improve aqueous solubility relative to purely alkyl-substituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
